molecular formula C12H13N3O B13248662 N5-(3-methoxyphenyl)pyridine-2,5-diamine

N5-(3-methoxyphenyl)pyridine-2,5-diamine

Cat. No.: B13248662
M. Wt: 215.25 g/mol
InChI Key: ILMMFUXDVMDNCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N5-(3-methoxyphenyl)pyridine-2,5-diamine is a chemical compound with the molecular formula C12H14N3O It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(3-methoxyphenyl)pyridine-2,5-diamine typically involves the reaction of 3-methoxyaniline with pyridine-2,5-diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N5-(3-methoxyphenyl)pyridine-2,5-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can produce different quinone derivatives, while reduction reactions can yield various amine derivatives .

Scientific Research Applications

N5-(3-methoxyphenyl)pyridine-2,5-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N5-(3-methoxyphenyl)pyridine-2,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, affecting their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N5-(3-methoxyphenyl)pyridine-2,5-diamine include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its methoxy group at the 3-position of the phenyl ring influences its chemical behavior and interactions, making it valuable in various research applications .

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

5-N-(3-methoxyphenyl)pyridine-2,5-diamine

InChI

InChI=1S/C12H13N3O/c1-16-11-4-2-3-9(7-11)15-10-5-6-12(13)14-8-10/h2-8,15H,1H3,(H2,13,14)

InChI Key

ILMMFUXDVMDNCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=CN=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.